

## Genotypic and phenotypic assays for detecting Cabotegravir resistance mutations

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# Detecting Cabotegravir Resistance: A Guide to Genotypic and Phenotypic Assays

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 7, 2025 – ViiV Healthcare, a global specialist HIV company, today released detailed application notes and protocols for the genotypic and phenotypic detection of **Cabotegravir** (CAB) resistance mutations. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for monitoring and understanding the mechanisms of resistance to this long-acting integrase strand transfer inhibitor (INSTI).

Cabotegravir, a key component of long-acting injectable antiretroviral therapy, offers a significant advancement in HIV treatment and prevention. However, the emergence of drug resistance mutations in the HIV-1 integrase gene can compromise its efficacy. Timely and accurate detection of these mutations is crucial for patient management and the development of next-generation antiretrovirals. These application notes provide detailed methodologies for both genotypic and phenotypic assays, enabling researchers to identify resistance-conferring mutations and quantify their impact on drug susceptibility.

#### Introduction to Cabotegravir and Resistance



**Cabotegravir** is an integrase strand transfer inhibitor (INSTI) that blocks the final step of proviral DNA integration into the host cell genome, a critical stage in the HIV-1 replication cycle. [1][2] Resistance to **Cabotegravir** is primarily associated with mutations in the HIV-1 integrase gene. Several key mutations have been identified that reduce **Cabotegravir** susceptibility, including Q148R, N155H, and E138K, which are among the most frequently observed in patients experiencing virologic failure.[3][4] The accumulation of multiple mutations can lead to higher levels of resistance.[3][5]

## Genotypic Assays for Detecting Cabotegravir Resistance Mutations

Genotypic assays are the most common method for identifying drug resistance mutations. These assays involve sequencing the HIV-1 integrase gene to detect specific amino acid substitutions known to be associated with resistance.

#### **Specimen Requirements**

- Sample Type: Plasma or cerebrospinal fluid (CSF)[6]
- Viral Load: A minimum of 500-1000 copies/mL of HIV-1 RNA is generally required for successful amplification and sequencing.[7][8]
- Collection: Blood should be collected in EDTA (lavender top) tubes.[6] Plasma should be separated from whole blood by centrifugation within six hours of collection and frozen.[9]

#### **Experimental Protocol: Sanger Sequencing**

This protocol outlines the conventional Sanger sequencing approach for HIV-1 integrase genotyping.

- Viral RNA Extraction:
  - Extract viral RNA from patient plasma or CSF samples using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen).
- Reverse Transcription and First-Round PCR:



- Synthesize complementary DNA (cDNA) from the extracted RNA and amplify the integrase region using a one-step RT-PCR kit.
- Primers:
  - Forward Primer (e.g., Int-FO): 5'-CAC ACA ARg gRA TTg gRg gRA ATg-3'[10]
  - Reverse Primer (e.g., Int-RO): 5'-TAR Ygg gAT gTg TAC TTC TgA AC-3'[10]
- Thermocycling Conditions (Example):
  - Reverse Transcription: 50°C for 30 minutes
  - Initial Denaturation: 94°C for 2 minutes
  - 35 cycles of:
    - Denaturation: 94°C for 15 seconds
    - Annealing: 58°C for 30 seconds
    - Extension: 68°C for 4 minutes 30 seconds
  - Final Extension: 68°C for 10 minutes[11]
- Nested PCR (Second-Round Amplification):
  - Use the product from the first-round PCR as a template for a nested PCR to increase the yield of the target integrase sequence.
  - Primers:
    - Forward Primer (e.g., Int-FI): 5'-AAC AAg TAg ATA ART TAg TMA gT-3'[10]
    - Reverse Primer (e.g., Int-RI): 5'-ATA CAT ATG RTR YTT TAC TAR RCT-3'[10]
  - Thermocycling Conditions (Example):
    - Initial Denaturation: 95°C for 3 minutes



35 cycles of:

■ Denaturation: 95°C for 1 minute

Annealing: 54°C for 1 minute

Extension: 72°C for 2 minutes

■ Final Extension: 72°C for 10 minutes[12]

- PCR Product Purification and Sequencing:
  - Purify the nested PCR product using a commercially available kit (e.g., QIAquick PCR Purification Kit, Qiagen).
  - Perform Sanger sequencing of the purified product using the nested PCR primers.
- Sequence Analysis:
  - Assemble and edit the raw sequence data.
  - Align the patient-derived integrase sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.
  - Interpret the identified mutations for their association with Cabotegravir resistance using resources such as the Stanford University HIV Drug Resistance Database.[13]

## Experimental Protocol: Next-Generation Sequencing (NGS)

NGS offers higher throughput and sensitivity for detecting low-frequency resistance mutations compared to Sanger sequencing.[14]

- RNA Extraction and RT-PCR:
  - Follow the same procedure as for Sanger sequencing (Step 1 & 2).
- Library Preparation:



- Fragment the PCR amplicons.
- Ligate sequencing adapters and unique barcodes to each fragment to create a sequencing library.
- Sequencing:
  - Perform high-throughput sequencing of the prepared library on an NGS platform (e.g., Illumina or Ion Torrent).[15]
- Bioinformatic Analysis:
  - Use a dedicated pipeline (e.g., QuasiFlow) for quality control, mapping reads to a reference genome, and variant calling.[16]
  - Identify and annotate mutations associated with **Cabotegravir** resistance.

## Phenotypic Assays for Detecting Cabotegravir Resistance

Phenotypic assays provide a direct measure of how resistance mutations affect the ability of a drug to inhibit viral replication.

# Experimental Protocol: Recombinant Virus Phenotyping Assay (Based on Monogram PhenoSense® Methodology)

This protocol describes a common approach for phenotypic resistance testing.[17]

- Amplification of Patient-Derived Integrase Gene:
  - Amplify the full-length integrase gene from patient plasma RNA using RT-PCR, similar to the genotypic assay protocol.
- Construction of Recombinant Virus:



- Clone the amplified patient-derived integrase gene into an HIV-1 vector that lacks a functional integrase gene but contains a reporter gene, such as luciferase.[17]
- Virus Production:
  - Transfect the recombinant vector into a suitable host cell line (e.g., HEK293T) to produce infectious virus particles. These particles will contain the patient's integrase protein.
- · Drug Susceptibility Testing:
  - Infect target cells (e.g., MT-4 cells) with the recombinant virus in the presence of serial dilutions of Cabotegravir.
  - A wild-type reference virus is tested in parallel.
- Measurement of Viral Replication:
  - After a set incubation period, measure the activity of the reporter gene (e.g., luciferase).
     The amount of light produced is proportional to the extent of viral replication.
- Data Analysis:
  - Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the patient-derived and reference viruses.
  - The fold change in susceptibility is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus. A higher fold change indicates greater resistance.[1]

## Quantitative Data on Cabotegravir Resistance Mutations

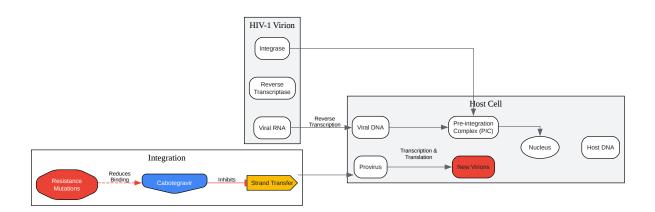
The following table summarizes the impact of key integrase mutations on **Cabotegravir** susceptibility, expressed as fold change (FC) in IC50 or EC50 values compared to wild-type virus.



Integrase Mutation(s)	Fold Change in Cabotegravir Susceptibility	Reference(s)
G118R	8.0	[3][18]
Q148R	4.1	[3][18]
N155H	2.1	[3]
R263K	2.5	[3]
G140S/Q148H	16.8	[19]
E138K/G140S/Q148H	208	[19]
T97A/G140S/Q148H	>1000	[19]
E138A/G140A/G163R/Q148R	429	[5][20]
E138K/G140A/S147G/Q148K	>1000	[5][20]
L74M/G140A/Q148R	53-220	[21]

# Visualizing Workflows and Pathways HIV-1 Integration and Cabotegravir Mechanism of Action



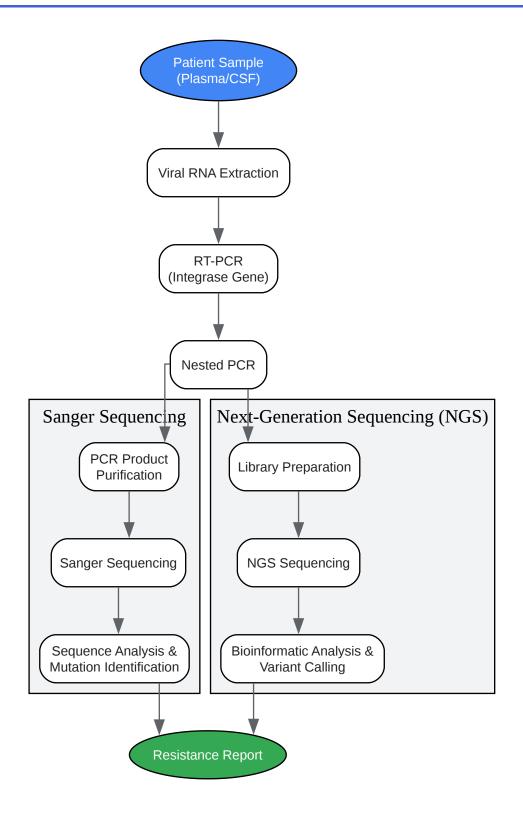


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Caption: Mechanism of HIV-1 integration and Cabotegravir inhibition.

#### **Genotypic Resistance Assay Workflow**



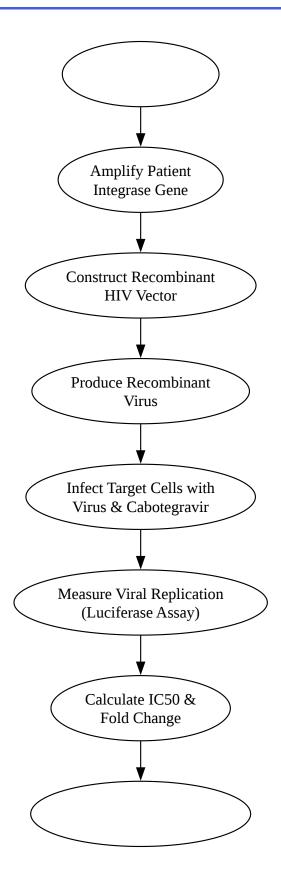


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Caption: Workflow for genotypic detection of Cabotegravir resistance.

#### **Phenotypic Resistance Assay Workflowdot**





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#### References

- 1. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 2. Affordable drug resistance genotyping of HIV-1 reverse transcriptase, protease and integrase genes, for resource limited settings PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotypic Correlates of Resistance to the HIV-1 Strand Transfer Integrase Inhibitor Cabotegravir PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotypic correlates of resistance to the HIV-1 strand transfer integrase inhibitor cabotegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. beebemedicalcenter.testcatalog.org [beebemedicalcenter.testcatalog.org]
- 8. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 9. utsouthwestern.testcatalog.org [utsouthwestern.testcatalog.org]
- 10. genomica.uaslp.mx [genomica.uaslp.mx]
- 11. journals.asm.org [journals.asm.org]
- 12. Genetic Analysis of HIV-1 Integrase Sequences from Treatment Naive Individuals in Northeastern South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1950 HIV 1 Integrase Genotyping | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 14. microbiologysociety.org [microbiologysociety.org]
- 15. Next-Generation Sequencing for HIV Drug Resistance Testing: Laboratory, Clinical, and Implementation Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 16. QuasiFlow: a Nextflow pipeline for analysis of NGS-based HIV-1 drug resistance data -PMC [pmc.ncbi.nlm.nih.gov]
- 17. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 18. researchgate.net [researchgate.net]



- 19. researchgate.net [researchgate.net]
- 20. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific SG [thermofisher.com]
- 21. Drug Resistance Mutations (DRMs) for Long-Acting Injectable Cabotegravir and Rilpivirine (CAB/RPV LAI) in the HIV-1 Subtype A6 Epidemic in Poland - PMC [pmc.ncbi.nlm.nih.gov]
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